molecular formula C13H11NO3 B12010678 N-[4-(5-formyl-2-furyl)phenyl]acetamide

N-[4-(5-formyl-2-furyl)phenyl]acetamide

Katalognummer: B12010678
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: BRMINCSZLBBYGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(5-formyl-2-furyl)phenyl]acetamide is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 g/mol . This compound features a furan ring, a phenyl group, and an acetamide moiety, making it a versatile molecule in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-formyl-2-furyl)phenyl]acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the formation of 5-formyl-2-furylboronic acid through a Suzuki coupling reaction between 5-formyl-2-furylboronic acid and 4-bromoacetophenone.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with acetic anhydride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(5-formyl-2-furyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: N-[4-(5-carboxy-2-furyl)phenyl]acetamide.

    Reduction: N-[4-(5-hydroxymethyl-2-furyl)phenyl]acetamide.

    Substitution: N-[4-(5-formyl-2-furyl)-3-nitrophenyl]acetamide.

Wissenschaftliche Forschungsanwendungen

N-[4-(5-formyl-2-furyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[4-(5-formyl-2-furyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the acetamide moiety can form hydrogen bonds with biological macromolecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-formylphenyl)acetamide: Lacks the furan ring, making it less versatile in certain applications.

    N-(5-formyl-2-thienyl)acetamide: Contains a thiophene ring instead of a furan ring, which can alter its chemical reactivity and biological activity.

Uniqueness

N-[4-(5-formyl-2-furyl)phenyl]acetamide is unique due to the presence of both a furan ring and a phenyl group, providing a combination of electronic and steric properties that can be fine-tuned for specific applications. This makes it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C13H11NO3

Molekulargewicht

229.23 g/mol

IUPAC-Name

N-[4-(5-formylfuran-2-yl)phenyl]acetamide

InChI

InChI=1S/C13H11NO3/c1-9(16)14-11-4-2-10(3-5-11)13-7-6-12(8-15)17-13/h2-8H,1H3,(H,14,16)

InChI-Schlüssel

BRMINCSZLBBYGJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=C(O2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.